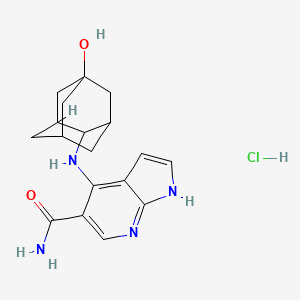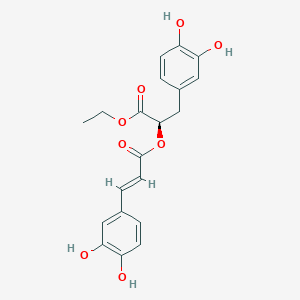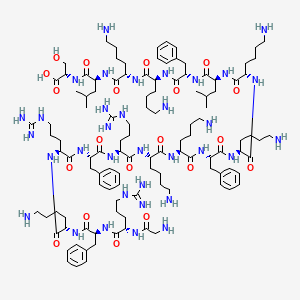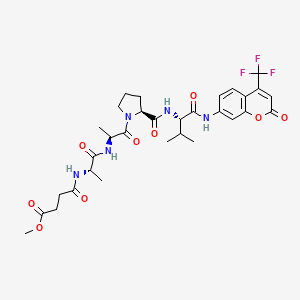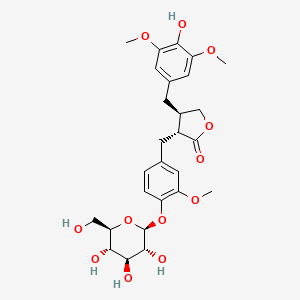
4-Demethyltraxillaside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Demethyltraxillaside is a natural product that belongs to the lignan family. It is isolated from the plant Caulis Trachelospermi, which is known for its medicinal properties. The compound has a molecular formula of C27H34O12 and a molecular weight of 550.56 g/mol . It has been studied for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anti-cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Demethyltraxillaside involves several steps, starting from the extraction of the plant material. The plant extract is subjected to various chromatographic techniques to isolate the compound. The synthetic route typically involves the use of solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Demethyltraxillaside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity or to study its properties in different environments .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated forms of the compound .
Scientific Research Applications
4-Demethyltraxillaside has a wide range of scientific research applications:
Mechanism of Action
4-Demethyltraxillaside exerts its effects by targeting specific molecular pathways. It has been shown to inhibit the JAK/STAT signaling pathway, which is involved in various cellular processes, including inflammation and cancer progression . The compound interacts with key proteins in these pathways, leading to the suppression of their activity and subsequent biological effects .
Comparison with Similar Compounds
4-Demethyltraxillaside is unique among lignans due to its specific molecular structure and bioactivity. Similar compounds include:
Trachelogenin: Another lignan with anti-inflammatory properties.
Arctigenin: Known for its anti-cancer activity.
Matairesinol: Exhibits both anti-inflammatory and anti-cancer properties.
These compounds share similar biological activities but differ in their molecular structures and specific mechanisms of action, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C27H34O12 |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
(3R,4R)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C27H34O12/c1-34-18-8-13(4-5-17(18)38-27-25(32)24(31)23(30)21(11-28)39-27)7-16-15(12-37-26(16)33)6-14-9-19(35-2)22(29)20(10-14)36-3/h4-5,8-10,15-16,21,23-25,27-32H,6-7,11-12H2,1-3H3/t15-,16+,21+,23+,24-,25+,27+/m0/s1 |
InChI Key |
NDOXNRJTLLYHPX-VHDPVITESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-7-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12391152.png)
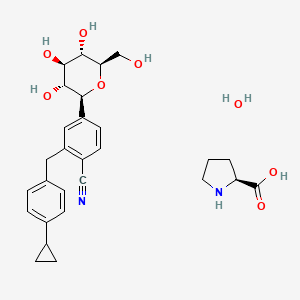
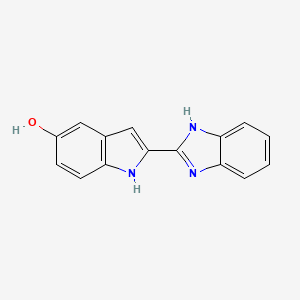
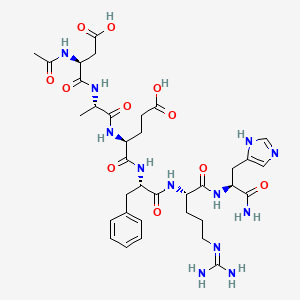
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;2,2,2-trifluoroacetic acid](/img/structure/B12391202.png)
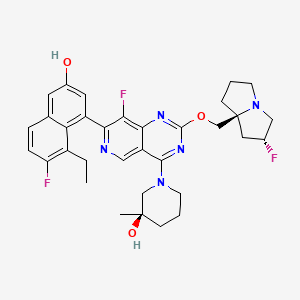
![2-amino-9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391219.png)
![(1R,6R)-3-(7-(8-chloronaphthalen-1-yl)-8-fluoro-2-((tetrahydro-1H-pyrrolizin-7a(5H)-yl)methoxy)pyrido[4,3-d]pyrimidin-4-yl)-8-oxa-3-azabicyclo[4.2.0]octan-7-one](/img/structure/B12391226.png)
